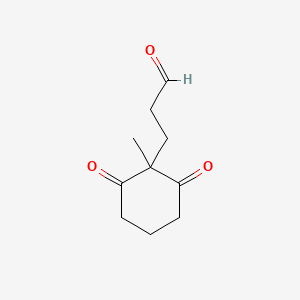
3-(1-Methyl-2,6-dioxocyclohexyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal typically involves the reaction of cyclohexanone with methyl vinyl ketone under acidic or basic conditions to form the intermediate 3-(1-Methyl-2,6-dioxocyclohexyl)propan-2-one. This intermediate is then subjected to a reduction reaction to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-2,6-dioxocyclohexyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.
Major Products Formed
Oxidation: 3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid.
Reduction: 3-(1-Methyl-2,6-dioxocyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Methyl-2,6-dioxocyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal is not well-documented. as an aldehyde, it can participate in various biochemical reactions, including Schiff base formation with amines and nucleophilic addition reactions. These interactions can affect molecular targets and pathways, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanepropanal: Lacks the methyl and oxo groups, resulting in different chemical properties.
3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid: The oxidized form of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal.
3-(1-Methyl-2,6-dioxocyclohexyl)propanol: The reduced form of this compound.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-(1-methyl-2,6-dioxocyclohexyl)propanal |
InChI |
InChI=1S/C10H14O3/c1-10(6-3-7-11)8(12)4-2-5-9(10)13/h7H,2-6H2,1H3 |
Clé InChI |
PSMYASDGNWHELY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CCCC1=O)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


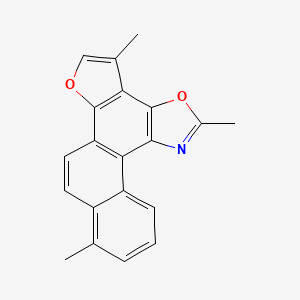
![Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15095000.png)
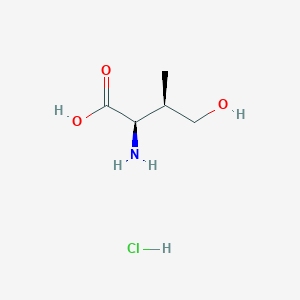
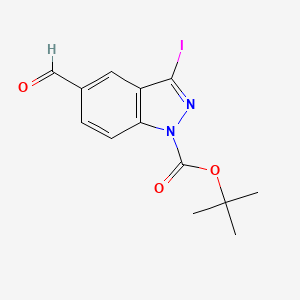
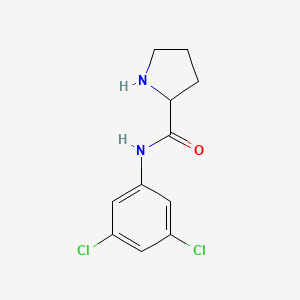

![5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15095028.png)
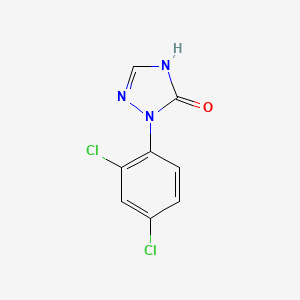
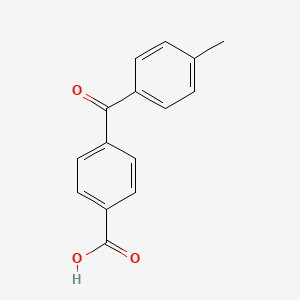
![2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B15095047.png)
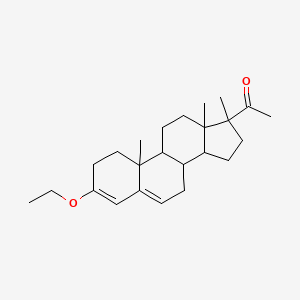
![[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B15095062.png)
![Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B15095066.png)
![(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one](/img/structure/B15095074.png)
